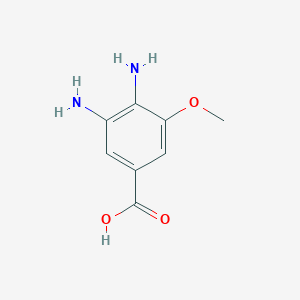

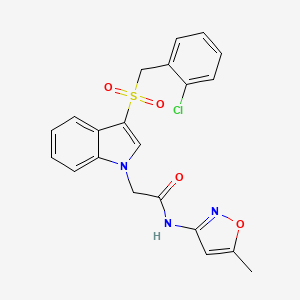

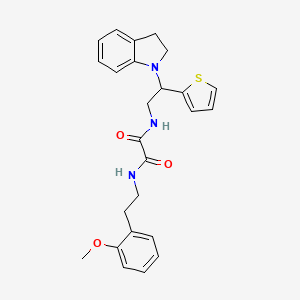

![molecular formula C19H25N5OS B2517066 N-(2,4-Dimethylphenyl)-5-methyl-2-(methylsulfanyl)-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid CAS No. 901243-18-3](/img/structure/B2517066.png)

N-(2,4-Dimethylphenyl)-5-methyl-2-(methylsulfanyl)-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[1,2,4]Triazolo[1,5-a]pyrimidines are a class of fused heterocycles that have been found to possess valuable biological properties . They have been reported to exhibit herbicidal, antifungal, antitubercular, and antibacterial activities . Polycyclic systems containing [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported as antitumor, as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators . They can be used for the treatment of Alzheimer’s disease and insomnia .

Synthesis Analysis

The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Chemical Reactions Analysis

A transition-metal-free oxidative N–N bond formation strategy was developed to generate various structurally interesting [1,2,4]triazolo[1,5-a]benzazoles efficiently . The mechanism of the key oxidative N–N bond formation was investigated by using an intramolecular competition reaction .Wissenschaftliche Forschungsanwendungen

- In einer in der Zeitschrift Bulletin of Environmental Contamination and Toxicology veröffentlichten Studie untersuchten Forscher die metabolische Umwandlung dieser Verbindung, insbesondere des Pestizids Foramidinderivat. Sie analysierten ihre Metaboliten und deren potenzielle Auswirkungen auf die Umwelt . Das Verständnis des Stoffwechsels von Pestiziden ist entscheidend für die Beurteilung ihrer Sicherheit und ihres Umweltschicksals.

- Forscher haben eine metall- und oxidationsmittelfreie intramolekulare Dehydrierungsmethode zur N–N-Bindungsbildung entwickelt. Unter milden und skalierbaren elektrolytischen Bedingungen synthetisierten sie wertvolle 1,2,4-Triazolo[1,5-a]pyridine aus leicht verfügbaren N-(2-Pyridyl)amidin. Diese Verbindung dient als Vorläufer für solche Synthesen . Die resultierenden 1,2,4-Triazolo[1,5-a]pyridine haben potenzielle Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft.

- Eine neuartige geschmacksverstärkende Verbindung, N’-[(2,4-Dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)oxamid (DE), wurde unter optimierten Bedingungen in 94%iger Ausbeute synthetisiert. Geschmacksverstärker spielen eine entscheidende Rolle bei der Reduzierung der Natriumaufnahme bei gleichzeitiger Erhaltung der Schmackhaftigkeit von Lebensmitteln. Diese Verbindung könnte in der Lebensmittelindustrie Anwendung finden .

Pestizid-Stoffwechselstudien

Elektrochemische Synthese von 1,2,4-Triazolo[1,5-a]pyridinen

Geschmacksverstärkende Verbindungssynthese

Zukünftige Richtungen

The development of new [1,2,4]triazolo[1,5-a]pyrimidines with improved biological properties is an active area of research . The activity of these compounds was found to depend strongly on the substitution pattern of the side chains , suggesting that future research could focus on exploring different substitutions to enhance their biological activity.

Wirkmechanismus

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction.

Mode of Action

Similar [1,2,4]triazolo[1,5-a]pyrimidine compounds have been reported to interact with their targets, leading to changes in cellular processes . For instance, JAK inhibitors can block the JAK-STAT signaling pathway, which is involved in many cellular processes, including cell growth and immune response.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the compound may affect pathways related to inflammation, oxygen sensing, and signal transduction .

Pharmacokinetics

A compound with a similar structure was described as having high potency, selectivity, and oral bioavailability , which suggests that this compound might also exhibit favorable pharmacokinetic properties.

Result of Action

Similar compounds have been reported to have antiproliferative activities against various cancer cells . This suggests that this compound might also have potential anticancer effects.

Biochemische Analyse

Biochemical Properties

N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their catalytic activities .

Cellular Effects

The effects of N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. The compound’s ability to form stable complexes with target proteins is crucial for its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity .

Dosage Effects in Animal Models

The effects of N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic functions or modulating immune responses. At higher doses, it may cause toxic or adverse effects, including organ damage or disruption of normal physiological processes .

Metabolic Pathways

N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. The compound’s metabolism may lead to the formation of various metabolites, which can further influence its biological activity .

Transport and Distribution

The transport and distribution of N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in certain tissues can significantly impact its biological effects .

Subcellular Localization

The subcellular localization of N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is essential for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall function .

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-5-methyl-2-methylsulfanyl-7-propan-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5OS/c1-10(2)16-15(13(5)20-18-22-19(26-6)23-24(16)18)17(25)21-14-8-7-11(3)9-12(14)4/h7-10,16H,1-6H3,(H,21,25)(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYWCUIQOMWTPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC(=NN3C2C(C)C)SC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

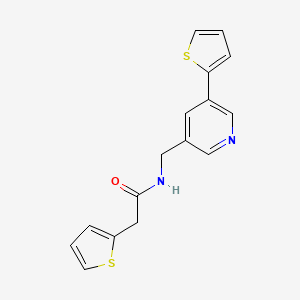

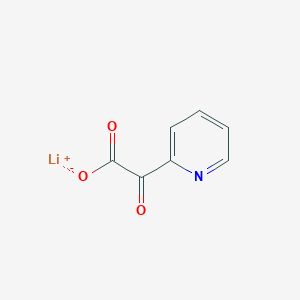

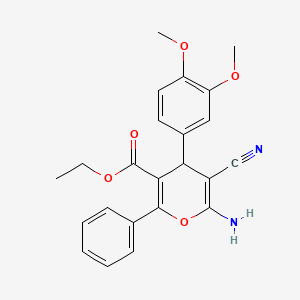

![N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2516990.png)

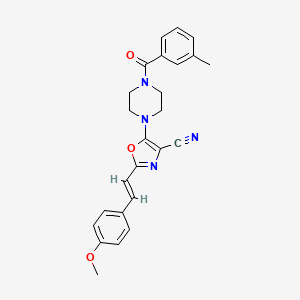

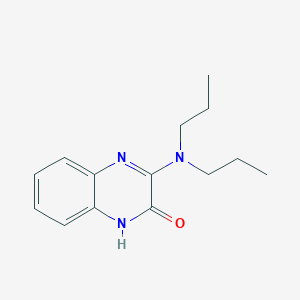

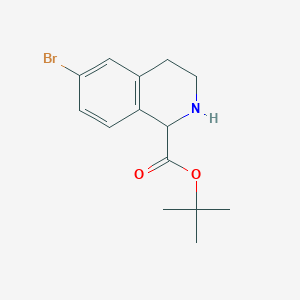

![N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2516991.png)

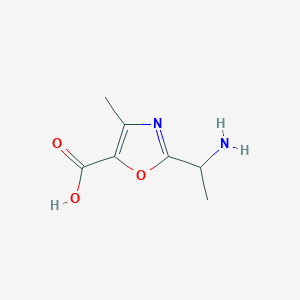

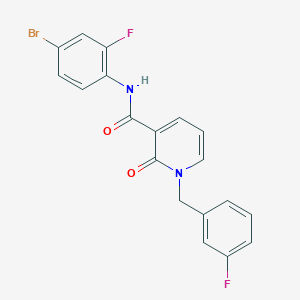

![4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2517004.png)